3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl (E)-3-[4-[(E)-3-[3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propoxy]-3-oxoprop-1-enyl]phenyl]prop-2-enoate;dichloride
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Overview
Description
The compound 3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl (E)-3-[4-[(E)-3-[3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propoxy]-3-oxoprop-1-enyl]phenyl]prop-2-enoate;dichloride is a complex organic molecule. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities. This compound is characterized by multiple methoxy groups and a dichloride moiety, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the isoquinoline core, the introduction of methoxy groups, and the final coupling reactions. The reaction conditions typically involve:
Temperature: Controlled heating to facilitate specific reactions.
Catalysts: Use of acid or base catalysts to promote reaction efficiency.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction rates.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Sequential addition of reactants in a controlled environment.
Continuous Flow Chemistry: Use of continuous reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: Replacement of functional groups, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, often with modified functional groups that enhance or alter its biological activity.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline cores but different substituents.
Methoxy-Substituted Compounds: Molecules with multiple methoxy groups, contributing to similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of methoxy groups and the dichloride moiety, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
73909-73-6 |
---|---|
Molecular Formula |
C62H78Cl2N2O14 |
Molecular Weight |
1146.2 g/mol |
IUPAC Name |
3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl (E)-3-[4-[(E)-3-[3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propoxy]-3-oxoprop-1-enyl]phenyl]prop-2-enoate;dichloride |
InChI |
InChI=1S/C62H78N2O14.2ClH/c1-63(27-23-45-37-51(67-3)53(69-5)39-47(45)49(63)31-43-33-55(71-7)61(75-11)56(34-43)72-8)25-13-29-77-59(65)21-19-41-15-17-42(18-16-41)20-22-60(66)78-30-14-26-64(2)28-24-46-38-52(68-4)54(70-6)40-48(46)50(64)32-44-35-57(73-9)62(76-12)58(36-44)74-10;;/h15-22,33-40,49-50H,13-14,23-32H2,1-12H3;2*1H/q+2;;/p-2/b21-19+,22-20+;; |
InChI Key |
UNQYVYCAHVEHIT-JXYRNBIZSA-L |
Isomeric SMILES |
C[N+]1(C(C2=CC(=C(C=C2CC1)OC)OC)CC3=CC(=C(C(=C3)OC)OC)OC)CCCOC(=O)/C=C/C4=CC=C(C=C4)/C=C/C(=O)OCCC[N+]5(C(C6=CC(=C(C=C6CC5)OC)OC)CC7=CC(=C(C(=C7)OC)OC)OC)C.[Cl-].[Cl-] |
SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C=CC4=CC=C(C=C4)C=CC(=O)OCCC[N+]5(CCC6=CC(=C(C=C6C5CC7=CC(=C(C(=C7)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C=CC4=CC=C(C=C4)C=CC(=O)OCCC[N+]5(CCC6=CC(=C(C=C6C5CC7=CC(=C(C(=C7)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |
Synonyms |
BW-A444U BWA 444 U BWA 444U BWA-444-U BWA-444U |
Origin of Product |
United States |
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